REACTION_CXSMILES
|
[S:1](=[O:5])(=[O:4])([O-:3])[NH2:2].[NH4+:6].[S:7](=[O:11])(=[O:10])([OH:9])[NH2:8].O.[OH-].[K+:14]>>[S:1]([NH:2][S:7]([O-:11])(=[O:10])=[O:9])([O-:3])(=[O:5])=[O:4].[NH4+:8].[NH4+:6].[S:1]([NH:2][S:7]([O-:11])(=[O:10])=[O:9])([O-:3])(=[O:5])=[O:4].[K+:14].[K+:14] |f:0.1,4.5,6.7.8,9.10.11|
|
Name
|
ammonium sulfamate
|
Quantity
|
114 g
|
Type
|
reactant
|
Smiles
|
S(N)([O-])(=O)=O.[NH4+]
|
Name
|
|
Quantity
|
97 g
|
Type
|
reactant
|
Smiles
|
S(N)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
375 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated on a hot plate with constant mixing
|
Type
|
CUSTOM
|
Details
|
At about 130° C. a stirrable slurry was obtained
|
Type
|
CUSTOM
|
Details
|
at about 155° C. an exothermic reaction
|
Type
|
CUSTOM
|
Details
|
forming a solid
|
Type
|
TEMPERATURE
|
Details
|
When the solid cooled
|
Type
|
FILTRATION
|
Details
|
The resulting solution was filtered
|
Type
|
TEMPERATURE
|
Details
|
heated under vacuum
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled
|
Type
|
ADDITION
|
Details
|
concentrated hydrochloric acid was carefully added
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was filtered
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)([O-])NS(=O)(=O)[O-].[NH4+].[NH4+]
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)([O-])NS(=O)(=O)[O-].[K+].[K+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 150 g | |
YIELD: CALCULATEDPERCENTYIELD | 118.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[S:1](=[O:5])(=[O:4])([O-:3])[NH2:2].[NH4+:6].[S:7](=[O:11])(=[O:10])([OH:9])[NH2:8].O.[OH-].[K+:14]>>[S:1]([NH:2][S:7]([O-:11])(=[O:10])=[O:9])([O-:3])(=[O:5])=[O:4].[NH4+:8].[NH4+:6].[S:1]([NH:2][S:7]([O-:11])(=[O:10])=[O:9])([O-:3])(=[O:5])=[O:4].[K+:14].[K+:14] |f:0.1,4.5,6.7.8,9.10.11|
|
Name
|
ammonium sulfamate
|
Quantity
|
114 g
|
Type
|
reactant
|
Smiles
|
S(N)([O-])(=O)=O.[NH4+]
|
Name
|
|
Quantity
|
97 g
|
Type
|
reactant
|
Smiles
|
S(N)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
375 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated on a hot plate with constant mixing
|
Type
|
CUSTOM
|
Details
|
At about 130° C. a stirrable slurry was obtained
|
Type
|
CUSTOM
|
Details
|
at about 155° C. an exothermic reaction
|
Type
|
CUSTOM
|
Details
|
forming a solid
|
Type
|
TEMPERATURE
|
Details
|
When the solid cooled
|
Type
|
FILTRATION
|
Details
|
The resulting solution was filtered
|
Type
|
TEMPERATURE
|
Details
|
heated under vacuum
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled
|
Type
|
ADDITION
|
Details
|
concentrated hydrochloric acid was carefully added
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was filtered
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)([O-])NS(=O)(=O)[O-].[NH4+].[NH4+]
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)([O-])NS(=O)(=O)[O-].[K+].[K+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 150 g | |
YIELD: CALCULATEDPERCENTYIELD | 118.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |